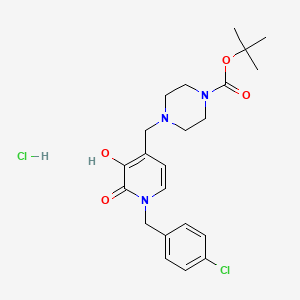
Izilendustat hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Izilendustat hydrochloride is a potent inhibitor of prolyl hydroxylase, an enzyme that plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylase, this compound stabilizes HIF-1 alpha and HIF-2, which are involved in the body’s response to low oxygen levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Izilendustat hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
- Formation of the core structure through a series of condensation and cyclization reactions.
- Introduction of the hydroxyl and chloride groups using appropriate reagents and conditions.
- Purification of the final product through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key steps include:
- Large-scale synthesis of the core structure using high-efficiency reactors.
- Controlled introduction of functional groups using automated systems.
- Purification and quality control using advanced analytical techniques.
Chemical Reactions Analysis
Types of Reactions
Izilendustat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development.
Scientific Research Applications
Izilendustat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of prolyl hydroxylase and the stabilization of HIFs.
Biology: Investigated for its effects on cellular responses to hypoxia and its potential to modulate gene expression.
Medicine: Explored for its therapeutic potential in treating diseases related to hypoxia, such as peripheral vascular disease, heart failure, and anemia.
Industry: Utilized in the development of new drugs targeting HIF-related pathways and in the production of related chemical compounds
Mechanism of Action
Izilendustat hydrochloride exerts its effects by inhibiting prolyl hydroxylase, an enzyme responsible for the hydroxylation of HIF-1 alpha and HIF-2. By inhibiting this enzyme, the compound prevents the degradation of HIFs, leading to their stabilization and accumulation in the cell. Stabilized HIFs can then activate the transcription of various genes involved in the adaptive response to hypoxia, including those related to angiogenesis, erythropoiesis, and metabolism .
Comparison with Similar Compounds
Izilendustat hydrochloride is unique in its potent inhibition of prolyl hydroxylase and its ability to stabilize both HIF-1 alpha and HIF-2. Similar compounds include:
Roxadustat: Another prolyl hydroxylase inhibitor with similar applications in treating anemia and other hypoxia-related conditions.
Daprodustat: A compound that also inhibits prolyl hydroxylase and stabilizes HIFs, used in the treatment of anemia.
Vadadustat: Similar to this compound, it inhibits prolyl hydroxylase and is investigated for its potential in treating anemia and other conditions
This compound stands out due to its specific molecular structure and its potential for broader applications in various HIF-1 alpha-related diseases.
Properties
CAS No. |
1303513-80-5 |
|---|---|
Molecular Formula |
C22H29Cl2N3O4 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28ClN3O4.ClH/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16;/h4-9,27H,10-15H2,1-3H3;1H |
InChI Key |
ZDGXMSCMXBTSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


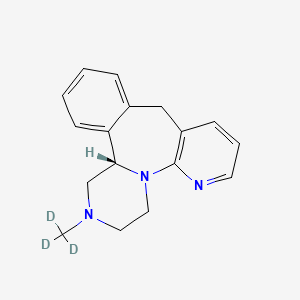
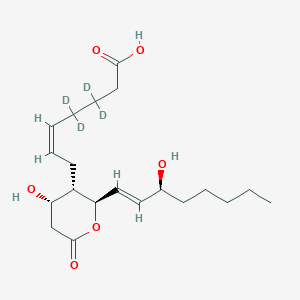
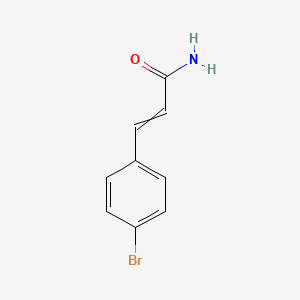
![(1R,3R,4S,6S,7R,8S,11R,12R,15R,16S)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B12430470.png)
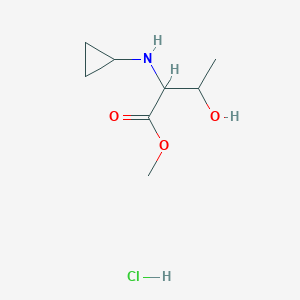
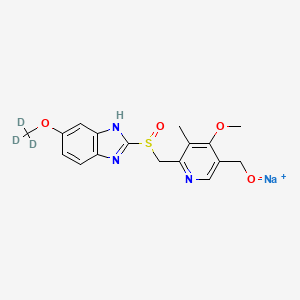
![6-[2-(3-fluorophenyl)ethynyl]-N-(2,2,3,3,4,4-hexadeuteriocyclobutyl)pyridine-3-carboxamide;hydrochloride](/img/structure/B12430491.png)
![(E)-6-[2-[[[4-(furan-2-yl)phenyl]carbonyl-methyl-amino]methyl]phenoxy]-4-methyl-hex-4-enoic acid](/img/structure/B12430498.png)
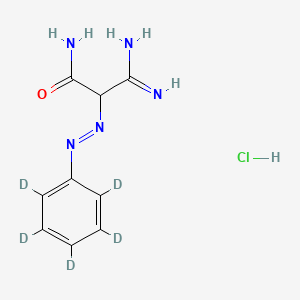

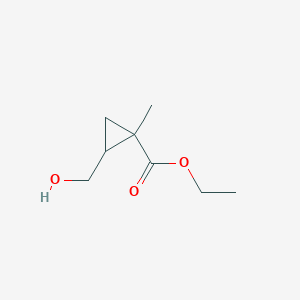
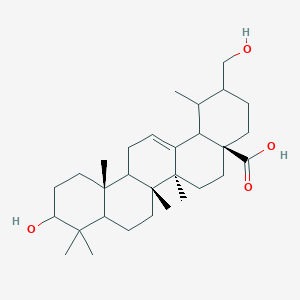
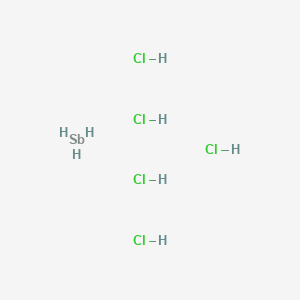
![(2,5-dioxopyrrolidin-1-yl) N-[6-[[(2S)-1-[[(2S)-1-[4-[[(1R,4S,8R,10S,13S,16S,27R,34S)-4-(2-amino-2-oxoethyl)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-22-yl]oxy]anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12430535.png)
